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molecular formula C5H8O5 B8498677 Acetoxymethyl glycolate

Acetoxymethyl glycolate

Cat. No. B8498677
M. Wt: 148.11 g/mol
InChI Key: UAGPKUCWHBKBLC-UHFFFAOYSA-N
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Patent
US05360904

Procedure details

To a suspension of potassium glycolate (11.4 g) in acetonitrile (30 ml) KI (0.5 g) and acetoxymethyl bromide (19 g) were added. The mixture was stirred at 50° C. for 6 hours, and then cooled to room temperature. Diethyl ether was added and the solid filtered off. The solution was evaporated in vacuo and the oily residue was purified by column chromatography to yield 8 g of acetoxymethyl glycolate as a colourless oil.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O-:5])(=[O:4])[CH2:2][OH:3].[K+].[C:7]([O:10][CH2:11]Br)(=[O:9])[CH3:8].C(OCC)C>C(#N)C>[C:1]([O:5][CH2:11][O:10][C:7](=[O:9])[CH3:8])(=[O:4])[CH2:2][OH:3] |f:0.1|

Inputs

Step One
Name
Quantity
11.4 g
Type
reactant
Smiles
C(CO)(=O)[O-].[K+]
Name
Quantity
19 g
Type
reactant
Smiles
C(C)(=O)OCBr
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 50° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the solid filtered off
CUSTOM
Type
CUSTOM
Details
The solution was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the oily residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(CO)(=O)OCOC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: CALCULATEDPERCENTYIELD 54.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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